
AKN-028 Kinase Selectivity and Activity Profile

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Akn-028

CAS No.: 1175017-90-9

Cat. No.: S548021

Get Quote

The table below summarizes the key experimental findings on AKN-028's activity from a foundational

preclinical study [1].

Aspect Experimental Data from Preclinical Study

Primary Target
(FLT3)

IC50 of 6 nM (inhibition of FLT3 autophosphorylation).

Other Kinase Targets Inhibition of KIT autophosphorylation (in a megakaryoblastic leukemia cell
line).

| Cellular Antileukemic Activity | • Cytotoxic in all 5 tested AML cell lines. • Induction of apoptosis via

caspase 3 activation in MV4-11 cells. • Cytotoxic effect in primary AML samples (mean IC50 of 1 µM),

with no correlation to FLT3 mutation status. | | Synergy with Standard Care | Synergistic activity observed

with cytarabine or daunorubicin. | | In Vivo Profile | Demonstrated high oral bioavailability and an

antileukemic effect in a mouse model, with no major toxicity reported. |

Experimental Protocols for Profiling

The key experiments cited in the profile above were conducted using the following methodologies [1]:

Kinase Inhibition Assays: FLT3 inhibition (IC50) was determined by measuring the inhibition of
FLT3 autophosphorylation. These assays used mouse embryonal fibroblasts engineered to
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overexpress FLT3-wild type, FLT3-TKD (D835Y point mutation), or FLT3-ITD.

Cellular Viability Assays (IC50): The cytotoxic effect of AKN-028 was evaluated in a panel of 17 cell
lines (including 5 AML lines) and 26 primary adult AML patient samples. Intracellular ATP content was

used as an indirect readout of cell number after 72 hours of incubation with the drug. Percentage cell
viability at each inhibitor concentration was determined relative to a vehicle-treated control, and IC50

values were calculated by fitting a 4-parameter logistic curve.
Combination Studies: For synergy studies with cytarabine or daunorubicin, the drugs were added to

cells either simultaneously or 24 hours before the addition of AKN-028.
In Vivo Studies: The hollow-fiber mouse model was used to assess oral bioavailability and

antileukemic effects.

FLT3 Signaling in AML and Inhibitor Mechanism

The following diagram illustrates the FLT3 signaling pathway in Acute Myeloid Leukemia (AML) and the

targeted mechanism of kinase inhibitors like AKN-028.
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Gaps in Comparative Data and Profiling Standards

A major challenge in creating a direct comparison is the lack of a unified, broad kinome-wide selectivity

profile for AKN-028 in the public domain [1]. In contrast, modern kinase inhibitor development heavily

relies on such comprehensive profiling.

Modern Kinase Profiling Standards: Current best practice involves screening compounds against
large panels of hundreds of kinases to identify primary targets and off-target effects, which can predict

efficacy and potential adverse events [2] [3]. Services like HotSpot and PanQinase can profile
inhibitors against over 340 wild-type kinases, plus various mutant kinases, under physiologically

relevant conditions (e.g., at 1 mM ATP) [3].
The Data Gap for AKN-028: The available study on AKN-028 confirms its potency against FLT3 and

KIT but does not provide this extensive selectivity data [1]. Therefore, its selectivity relative to other
FLT3 inhibitors (like gilteritinib, midostaurin, or quizartinib) which have been profiled more broadly,

cannot be objectively quantified from the existing public data [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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